3-(三甲基硅基)苯酚

概述

描述

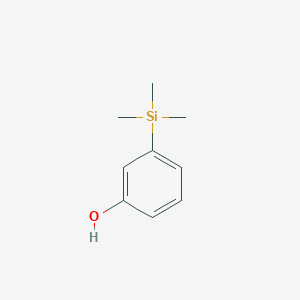

3-(Trimethylsilyl)phenol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to the phenol ring. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the phenol molecule .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

3-(Trimethylsilyl)phenol is primarily utilized as a building block in organic synthesis. Its trimethylsilyl (TMS) group enhances the compound's reactivity and solubility, making it an excellent precursor for various chemical transformations. The TMS group can be easily removed, allowing for further functionalization of the phenolic structure.

Reagent in Reactions

The compound serves as a reagent in several reactions, including:

- Nucleophilic Substitution : 3-(Trimethylsilyl)phenol can undergo nucleophilic substitution reactions to form more complex organic molecules.

- Oxidation Reactions : It can be oxidized to yield quinones or other functionalized phenolic derivatives, expanding its utility in synthetic pathways.

Biological Applications

Investigated Biological Activities

Research has explored the potential biological activities of 3-(Trimethylsilyl)phenol. Studies indicate that it may interact with biomolecules, suggesting possible therapeutic properties. Its derivatives have been investigated for their effects on various biological systems, including enzyme inhibition and antimicrobial activity .

Material Science

Polymerization Initiator

In material science, 3-(Trimethylsilyl)phenol is recognized for its role in polymerization processes. It acts as a photoinitiator in radical polymerization, enabling the synthesis of polymers under mild conditions. The ability of the TMS group to stabilize radicals enhances the efficiency of polymer formation while allowing for better control over molecular weight and distribution .

Case Study 1: One-Pot Synthesis of 2-Methylfurans

A notable application involves the one-pot synthesis of 2-methylfurans from 3-(trimethylsilyl)propargyl acetates using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst. This method showcases the compound's utility in synthesizing complex furan derivatives efficiently at room temperature. The reaction proceeds through enol silane formation followed by alkylation and cyclization, demonstrating the versatility of 3-(trimethylsilyl)phenol in multi-step synthetic processes .

Case Study 2: Radical-Based Reactions

Research highlights the use of tris(trimethylsilyl)silane (TMS) as a radical-based reagent in organic chemistry. The TMS group facilitates radical reductions and hydrosilylation reactions, allowing for high yields and selectivity. This application emphasizes the importance of 3-(trimethylsilyl)phenol in developing new synthetic methodologies that leverage radical chemistry .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for various chemical transformations | Enhances reactivity and solubility |

| Biological Research | Investigated for potential therapeutic properties | Possible enzyme inhibition and antimicrobial effects |

| Material Science | Acts as a photoinitiator in polymerization processes | Improved control over polymer properties |

| Multi-Step Synthesis | Facilitates one-pot reactions to synthesize complex molecules | Streamlined synthetic pathways |

作用机制

Target of Action

The primary target of 3-(Trimethylsilyl)phenol is the hydroxyl groups on certain non-volatile compounds such as alcohols, phenols, or carboxylic acids . The compound acts by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on these compounds .

Mode of Action

3-(Trimethylsilyl)phenol: interacts with its targets by forming trimethylsiloxy groups on the molecule . This is achieved through a process known as trimethylsilylation . The trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Biochemical Pathways

The biochemical pathway affected by 3-(Trimethylsilyl)phenol is the shikimic acid pathway . This pathway is responsible for the biosynthesis of phenolic compounds . The compound’s action can lead to the formation of complex phenolics .

Pharmacokinetics

The ADME properties of 3-(Trimethylsilyl)phenol It’s known that the compound has a molecular weight of 1663 , which may influence its absorption, distribution, metabolism, and excretion in the body. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of 3-(Trimethylsilyl)phenol It’s known that the compound’s action can lead to the formation of trimethylsiloxy groups on the molecule , which can make the compounds more volatile and amenable to analysis .

生化分析

Biochemical Properties

It is known that trimethylsilyl groups, like the one in 3-(Trimethylsilyl)phenol, are often used in organic chemistry to protect functional groups during chemical synthesis . This suggests that 3-(Trimethylsilyl)phenol may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

Trimethylsilyl groups are known to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry . This suggests that 3-(Trimethylsilyl)phenol may interact with biomolecules in a similar way.

准备方法

Synthetic Routes and Reaction Conditions

3-(Trimethylsilyl)phenol can be synthesized through the silylation of phenol. The most common method involves the reaction of phenol with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction proceeds via an S_N2-like mechanism, where the phenol attacks the silicon atom, resulting in the formation of the trimethylsilyl ether .

Industrial Production Methods

On an industrial scale, the production of 3-(Trimethylsilyl)phenol follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

3-(Trimethylsilyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to phenol.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like fluoride ions (from sources such as tetrabutylammonium fluoride) can remove the trimethylsilyl group.

Major Products Formed

Oxidation: Quinones

Reduction: Phenol

Substitution: Various substituted phenols depending on the reagent used.

相似化合物的比较

Similar Compounds

- Trimethylsilyl chloride

- Bis(trimethylsilyl)acetamide

- Tetramethylsilane

Comparison

3-(Trimethylsilyl)phenol is unique due to its specific application in protecting phenol groups. While other trimethylsilyl compounds like trimethylsilyl chloride and bis(trimethylsilyl)acetamide are used for silylation, they do not offer the same specificity for phenol protection. Tetramethylsilane, on the other hand, is primarily used as a reference compound in nuclear magnetic resonance spectroscopy .

生物活性

3-(Trimethylsilyl)phenol (TMS-phenol) is a modified phenolic compound that has garnered attention in various fields of research due to its unique biological activities. This article explores the biological activity of TMS-phenol, focusing on its antioxidant, anti-inflammatory, and anticancer properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

3-(Trimethylsilyl)phenol is characterized by the presence of a trimethylsilyl group attached to a phenolic structure. This modification enhances the compound's lipophilicity and stability, making it suitable for various chemical reactions and biological applications.

Antioxidant Activity

Numerous studies have reported the antioxidant properties of TMS-phenol. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The antioxidant activity of TMS-phenol has been evaluated using various assays:

- DPPH Assay : TMS-phenol demonstrated significant scavenging activity against DPPH radicals, indicating its potential as an effective antioxidant agent.

- ABTS Assay : In the ABTS assay, TMS-phenol exhibited comparable results to standard antioxidants, suggesting its efficacy in neutralizing reactive oxygen species (ROS).

Anti-inflammatory Activity

TMS-phenol has shown promising anti-inflammatory effects through various mechanisms:

- Inhibition of Nitric Oxide Production : Studies indicate that TMS-phenol can significantly reduce nitric oxide (NO) production in RAW 264.7 macrophages, which is a marker of inflammation. The IC50 value for NO inhibition was found to be approximately 6.4 µg/mL .

- Cytokine Modulation : The compound has been reported to downregulate pro-inflammatory cytokines such as TNF-α and IL-6, further supporting its anti-inflammatory potential.

Anticancer Activity

The anticancer properties of TMS-phenol have been investigated in several cell lines:

- Cell Viability Assays : In vitro studies revealed that TMS-phenol effectively reduces cell viability in cancer cell lines such as HeLa and MCF-7. The compound induced apoptosis as evidenced by increased caspase 3 activity, with significant upregulation observed in apoptotic gene expressions (e.g., BAX and APAF) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 12 | Modulation of pro-apoptotic pathways |

Case Studies

- Study on Antioxidant Properties : A study conducted on the antioxidant activity of TMS-phenol showed that it could effectively scavenge free radicals and reduce lipid peroxidation in cellular models. The results suggested that TMS-phenol could be a potential candidate for preventing oxidative stress-related diseases .

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of TMS-phenol in a murine model. The results indicated a significant reduction in paw edema when treated with TMS-phenol, highlighting its therapeutic potential in inflammatory conditions .

- Anticancer Efficacy : A recent study assessed the anticancer effects of TMS-phenol on human breast cancer cells (MCF-7). The findings revealed that TMS-phenol treatment led to reduced cell proliferation and increased apoptosis, making it a promising candidate for further development in cancer therapy .

属性

IUPAC Name |

3-trimethylsilylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSAAXNTJKNMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294496 | |

| Record name | 3-(trimethylsilyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17881-95-7 | |

| Record name | NSC96827 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(trimethylsilyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。